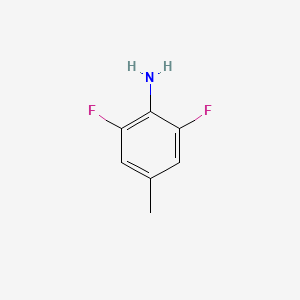

2,6-Difluoro-4-methylaniline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,6-difluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJBNEFMCNLWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612167 | |

| Record name | 2,6-Difluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379028-84-8 | |

| Record name | 2,6-Difluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Halogenated Anilines in Advanced Organic Synthesis and Medicinal Chemistry

Halogenated anilines represent a fundamentally important class of compounds in modern organic chemistry. nih.gov Their utility stems from the presence of one or more halogen atoms on the aromatic ring, which significantly influences the molecule's electronic properties, reactivity, and biological activity.

Aryl halides, including halogenated anilines, are critical synthetic building blocks. nih.gov They are frequently employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. researchgate.net The presence of halogens provides a reactive handle for these transformations, allowing for the construction of complex molecular architectures from simpler precursors. nih.gov

In medicinal chemistry, anilines are considered a "privileged scaffold" due to their inherent bioactivity and the relative ease with which they can be modified. nih.gov Halogenation is a key strategy used to enhance the biological activity and metabolic stability of drug candidates. researchgate.netnih.gov Introducing halogen atoms can improve a compound's potency, alter its lipophilicity, and block sites of metabolic degradation. nih.gov Consequently, halogenated aromatic rings are common substructures in a wide range of synthetic and naturally occurring biologically active molecules. nih.gov These compounds are also integral intermediates in the production of agrochemicals, such as pesticides. google.com Furthermore, recent studies have explored the role of perhalogenated anilines as bifunctional donors in crystal engineering, capable of forming both hydrogen and halogen bonds, which is significant in the design of supramolecular assemblies. acs.org

Research Context and Current Relevance of 2,6 Difluoro 4 Methylaniline in Academic Investigations

Established Synthetic Pathways for Aryl Fluorine Introduction and Amination

The foundational methods for synthesizing fluorinated anilines often rely on multi-step processes that introduce fluorine and amine functionalities sequentially. These pathways are well-documented and form the basis for many industrial-scale productions.

Reduction Routes from Corresponding Nitro or Halogenated Precursors

A prevalent and practical method for the synthesis of this compound is through the catalytic hydrogenation of its nitro precursor, 1,3-difluoro-5-methyl-2-nitrobenzene. chemicalbook.com This reduction is typically carried out using a palladium on activated carbon (Pd/C) catalyst in a suitable solvent like tetrahydrofuran (B95107) (THF) or ethanol (B145695) under hydrogen pressure. chemicalbook.com This approach is favored for its high yield, often exceeding 90%, and operational simplicity. chemicalbook.com

Another established route involves the amination of halogenated precursors. For instance, 2,6-difluoroaniline (B139000) can be prepared from 1,2,3-trichlorobenzene (B84244) through a sequence of partial fluorine exchange to yield a mixture of difluorochlorobenzenes, followed by amination of the chloro substituent. google.com This process allows for the conversion of a readily available starting material into the desired fluorinated aniline. google.com

| Precursor | Reagents and Conditions | Product | Yield |

| 1,3-Difluoro-5-methyl-2-nitrobenzene | H₂, 10% Pd/C, Tetrahydrofuran, 20°C, 1h | This compound | 93% chemicalbook.com |

| 1,2,3-Trichlorobenzene | 1. KF, N-methyl pyrrolidinone (NMP), 270°C, 24h 2. Amination | 2,6-Difluoroaniline | - |

Functionalization Strategies Applied to Difluoroaniline Scaffolds

Once the basic difluoroaniline structure is obtained, further functionalization can be achieved through various reactions. 2,6-Difluoroaniline itself can serve as a versatile starting material for producing a range of derivatives. chemicalbook.comsigmaaldrich.comchemimpex.com For example, it can undergo electrophilic aromatic substitution reactions, although the strong electron-withdrawing nature of the two fluorine atoms deactivates the ring, making these reactions less facile than in aniline. ontosight.ai

Functionalization can also be achieved by targeting the amino group. For instance, 2,6-difluoroaniline can be used in the synthesis of more complex molecules like N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a herbicidal compound. sigmaaldrich.com Additionally, it serves as a precursor for creating substituted phenylthiomorpholine dioxides, which are active pharmaceutical intermediates. sigmaaldrich.com Diazotization of the amine group in 2,6-difluoroaniline, followed by substitution, is another common strategy to introduce other functionalities, such as a hydroxyl group to form 2,6-difluorophenol. chemicalbook.com

Advanced Synthetic Strategies and Novel Approaches

To overcome the limitations of traditional methods, such as harsh reaction conditions and lack of selectivity, researchers are continuously developing more advanced and efficient synthetic strategies.

Regioselective Halogenation Techniques for Substituted Anilines

Achieving regioselectivity in the halogenation of anilines is a significant challenge due to the strong activating and ortho-, para-directing nature of the amino group. nih.gov However, modern catalytic systems have been developed to control the position of halogenation. For instance, iron sulfonate catalysts have been shown to promote ortho-selective halogenation of anilines with high yields and selectivities. nih.gov This method avoids the need for protecting groups and can be performed on a large scale. nih.gov

Another approach involves the use of Lewis basic selenoether catalysts for highly efficient ortho-selective electrophilic chlorination of unprotected anilines. nsf.govacs.org This catalytic system can achieve ortho/para ratios of over 20:1, a significant improvement over the innate para-selectivity. nsf.govacs.org The directing effect in these reactions is often influenced by the electronic properties of the substituents already present on the aniline ring. organicchemistrytutor.comyoutube.comcognitoedu.orglibretexts.org Electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. cognitoedu.org

Multi-step Reaction Sequences for Complex Analogues

The synthesis of complex fluorinated aniline analogues often requires multi-step reaction sequences. These sequences can involve a combination of reactions such as halogenation, nitration, reduction, and coupling reactions. smolecule.com For example, a multi-step synthesis of 2,6-difluoroaniline has been reported starting from 1-chloro-3,5-difluorobenzene, which involves chlorination, nitration, and subsequent reduction. google.comresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in building more complex molecular architectures from simpler fluorinated aniline precursors. smolecule.comsmolecule.com For instance, 4-bromo-2,6-difluoroaniline (B33399) is a versatile building block that can participate in these coupling reactions to extend its structure. smolecule.comossila.com Furthermore, late-stage functionalization strategies involving C-H fluorination followed by nucleophilic aromatic substitution (SNAr) allow for the rapid diversification of complex molecules containing pyridine (B92270) and diazine rings. acs.org

Principles of Sustainable Synthesis and Process Optimization Considerations

There is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of fluorinated anilines. This includes the use of greener solvents, catalyst recycling, and minimizing waste generation. Microwave-assisted synthesis has emerged as a promising green technique, offering rapid reaction times and often eliminating the need for organic solvents. tandfonline.com For example, a microwave-assisted method for producing anilines from activated aryl halides has been reported that is high-yielding and removes the need for organic solvents and catalysts. tandfonline.com

Process optimization is crucial for the industrial-scale production of this compound. This involves a systematic study of reaction parameters such as temperature, catalyst loading, and reagent stoichiometry to maximize yield and purity while minimizing costs and environmental impact. sci-hub.se For instance, in the halogenation and nitration steps of related syntheses, careful control of temperature and reagent ratios is critical to control the formation of by-products. google.com The use of Design of Experiments (DoE) can be a powerful tool to efficiently optimize these complex multi-variable processes. sci-hub.se

Mechanistic Investigations of Reactions Involving 2,6 Difluoro 4 Methylaniline

Nucleophilic Reactivity of the Amino Group in Electrophilic Centers

The nucleophilic character of the amino group in 2,6-difluoro-4-methylaniline is significantly modulated by the electronic and steric properties of the substituents on the aromatic ring. The presence of two fluorine atoms in the ortho positions to the amino group exerts a profound influence on its reactivity. Fluorine is the most electronegative element, and its strong negative inductive effect (-I) withdraws electron density from the benzene (B151609) ring and, consequently, from the nitrogen atom of the amino group. This reduction in electron density decreases the basicity and nucleophilicity of the nitrogen atom, making it a weaker nucleophile compared to aniline (B41778) or p-toluidine.

Furthermore, the ortho-substituents introduce considerable steric hindrance around the amino group. nih.govnih.gov This steric crowding, often referred to as the "ortho effect," physically obstructs the approach of electrophiles to the nitrogen's lone pair of electrons. nih.govnih.gov When the amine functions as a nucleophile, the nitrogen atom typically undergoes a change in hybridization from sp² to a more crowded sp³ state in the transition state or intermediate. The steric clash between the ortho-fluoro substituents and the incoming electrophile raises the activation energy of the reaction, thereby slowing it down. beilstein-journals.orgsigmaaldrich.com Studies on related systems have quantified that bulky ortho-groups can reduce nucleophilicity by significant factors. rsc.org

Despite this reduced reactivity, the amino group of 2,6-difluoro-anilines can participate in nucleophilic reactions under appropriate conditions. For instance, acetylation of the closely related 2,6-difluoroaniline (B139000) has been reported, where the amine reacts with acetic anhydride, typically in the presence of an acid catalyst, to form the corresponding acetanilide. chemrxiv.org This reaction demonstrates that while the nucleophilicity is diminished, it is not entirely quenched, and reactions such as acylation, alkylation, and condensation can proceed, often requiring more forcing conditions than their non-fluorinated aniline counterparts. The use of 2,6-difluoroaniline in the synthesis of various pharmaceutical and herbicidal compounds further attests to the retained, albeit attenuated, nucleophilic reactivity of its amino group. nih.gov

| Reaction Type | Reagent Example | Product Type | Factors Influencing Reactivity |

| Acylation | Acetic Anhydride | N-(2,6-difluoro-4-methylphenyl)acetamide | Reduced nucleophilicity due to -I effect of F; Steric hindrance from ortho-F |

| Alkylation | Alkyl Halide | N-alkyl-2,6-difluoro-4-methylaniline | Steric hindrance is a major barrier; Requires forcing conditions |

| Condensation | Carbonyl Compound | Schiff Base / Imine | Reversible; Often requires acid catalysis and removal of water |

Electrophilic Aromatic Substitution Patterns in Polyhalogenated and Alkylated Anilines

Electrophilic aromatic substitution (SEAr) on the this compound ring is governed by a complex interplay of the directing effects of three distinct substituents: the amino group (-NH₂), the two fluorine atoms (-F), and the methyl group (-CH₃). The amino group is a powerful activating, ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance (+R effect). nih.govbeilstein-journals.org Conversely, the fluorine atoms are deactivating due to their strong inductive electron withdrawal (-I effect), but are also ortho-, para-directors because of their lone pairs participating in resonance (+R effect). nih.gov The methyl group is a weak activating, ortho-, para-director through inductive effects and hyperconjugation.

However, in strongly acidic media, which are common for SEAr reactions like nitration or sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺). The anilinium ion is strongly deactivating and a meta-director due to its powerful inductive electron-withdrawing effect. nih.gov Similarly, protection of the amino group as an acetamide (B32628) (-NHCOCH₃) moderates its activating ability and increases its steric bulk, but it remains an ortho-, para-director.

The regioselectivity of substitution on the this compound ring is dictated by the synergy and conflict between the directing effects of the substituents. The available positions for substitution are C3, C5, and potentially C4 (ipso-substitution), although the latter is less common.

Electronic Effects: The amino group (or its protected/protonated form) and the methyl group direct incoming electrophiles. In its free -NH₂ form, it strongly directs ortho and para. Since the para position (C4) is occupied by the methyl group and the ortho positions (C2, C6) are occupied by fluorine, its directing influence would point towards these already substituted positions. The methyl group at C4 directs ortho to it, which are the C3 and C5 positions. The fluorine atoms at C2 and C6 also direct ortho (C3 and C5 respectively) and para (C5 and C3 respectively). Therefore, electronically, the C3 and C5 positions are the most favored sites for electrophilic attack, as they are ortho to the methyl group and ortho/para to the fluorine atoms.

Steric Effects: The two fluorine atoms at the ortho positions create significant steric hindrance. This bulkiness strongly disfavors substitution at the adjacent C3 and C5 positions to some extent, but more importantly, it shields the amino group itself. nih.gov The primary steric influence is the crowding by the ortho-fluoro groups, which can influence the approach of the electrophile.

In practice, the outcome of electrophilic substitution is determined by the reaction conditions, particularly the acidity. Research on the nitration of 2,6-dihaloacetanilides, including 2,6-difluoroacetanilide, provides critical insight. chemrxiv.org When 2,6-difluoroacetanilide is nitrated using a mixture of nitric and sulfuric acid, substitution occurs exclusively at the 3-position, yielding 2,6-difluoro-3-nitroacetanilide. chemrxiv.org

This outcome can be rationalized as follows: Under the strongly acidic nitrating conditions, the directing group is the acetamido group (-NHCOCH₃), which is ortho-, para-directing. However, the powerful deactivating inductive effects of the two ortho-fluorine atoms reduce the reactivity of the entire ring. The methyl group at the para position further activates the C3 and C5 positions. The electrophile (NO₂⁺) then adds to the C3 (or C5) position, which is meta to the acetamido group. This meta-substitution pattern, which is unusual for anilines, highlights the dominant electronic influence of the ortho-halogens and the methyl group in this specific substitution pattern. The exclusive formation of the 3-nitro isomer indicates a high degree of regiochemical control, with no significant formation of other isomers.

| Substitution Reaction | Electrophile | Directing Influences | Observed Product (based on 2,6-difluoroacetanilide) |

| Nitration | NO₂⁺ | -NHAc (o,p), -F (o,p), -CH₃ (o,p) | Exclusive substitution at C3 (meta to -NHAc) |

| Halogenation | Br⁺ / Cl⁺ | -NHAc (o,p), -F (o,p), -CH₃ (o,p) | Likely substitution at C3/C5, influenced by sterics and electronics |

| Sulfonation | SO₃ | -NHAc (o,p), -F (o,p), -CH₃ (o,p) | Expected substitution at C3/C5, reaction is reversible |

Catalytic Coupling Reactions and Cross-Coupling Methodologies

This compound and its derivatives can be key participants in metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a metal catalyst (most commonly palladium) that facilitates the coupling of an organohalide with an organometallic reagent or an amine. researchgate.net

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. nih.gov While this compound itself is not a direct partner in its native form, its derivatives are highly relevant. For example, a halogenated version of the molecule, such as 3-bromo-2,6-difluoro-4-methylaniline, could be coupled with various aryl or vinyl boronic acids to generate complex biaryl structures.

Studies on unprotected ortho-bromoanilines have demonstrated that Suzuki-Miyaura couplings can proceed efficiently, tolerating the free amino group. nih.gov This suggests that a hypothetical bromo-derivative of this compound would be a viable substrate. The reaction would proceed via the standard catalytic cycle: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. nih.gov The choice of ligand is crucial for achieving high yields, especially with sterically hindered or electronically deactivated substrates. nih.govscispace.com

Beyond the Suzuki-Miyaura reaction, this compound can be directly involved as a nucleophile in C-N bond-forming cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. beilstein-journals.org In this scenario, this compound would react with a variety of aryl halides (Ar-X) to form N-aryl-2,6-difluoro-4-methylanilines.

The reactivity in Buchwald-Hartwig aminations is sensitive to the steric hindrance and electronic properties of the amine. beilstein-journals.orgrsc.org The two ortho-fluoro substituents on this compound would likely decrease its reactivity compared to less hindered anilines, potentially requiring more active catalyst systems (e.g., those with specialized biaryl phosphine (B1218219) ligands like XPhos or RuPhos) and optimized reaction conditions to achieve good yields. beilstein-journals.orgrsc.org Nevertheless, the methodology is broadly applicable and has been used to couple anilines with diverse electronic properties. nih.gov

Copper-catalyzed coupling reactions, such as the Ullmann condensation, represent an older but still relevant class of C-N bond-forming reactions. Modern variations of these reactions often use ligands to facilitate the coupling under milder conditions than the classical high-temperature procedures. beilstein-journals.org These methods could also be employed for the arylation of this compound.

| Coupling Reaction | Role of this compound (or derivative) | Coupling Partner | Key Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | As an organohalide derivative (e.g., 3-bromo-) | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted aniline |

| Buchwald-Hartwig | As the amine nucleophile | Aryl Halide / Triflate | Pd catalyst, Phosphine Ligand, Base (e.g., NaOtBu) | N-Aryl diarylamine |

| Ullmann Condensation | As the amine nucleophile | Aryl Halide | Cu catalyst, Ligand, Base | N-Aryl diarylamine |

Deaminative Transformation Pathways and Aromatic Rearrangements

Deaminative reactions, where the amino group of an aniline is removed, are powerful tools in organic synthesis. These transformations often proceed through diazonium salt intermediates and can be coupled with the introduction of a wide range of functional groups.

The conversion of the amino group in this compound to a halogen is a synthetically valuable transformation. This deaminative halogenation is typically achieved via the formation of a diazonium salt, followed by treatment with a halogen source. The mechanism of this C-N bond activation and subsequent halogenation is intricate and can proceed through different pathways depending on the reagents and conditions employed.

One of the most well-known methods for this transformation is the Sandmeyer reaction , which utilizes copper(I) halides. geeksforgeeks.orgwikipedia.org The currently accepted mechanism for the Sandmeyer reaction involves a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This transfer initiates the cleavage of the C-N bond, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst and forming the final aryl halide product. wikipedia.orgbyjus.com The presence of biaryl compounds as byproducts lends support to the proposed radical mechanism. lscollege.ac.in

The general steps of the Sandmeyer reaction mechanism are as follows:

Diazotization: this compound is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form the corresponding 2,6-difluoro-4-methylbenzenediazonium salt.

Single Electron Transfer (SET): The diazonium salt reacts with a copper(I) halide (CuX). An electron is transferred from Cu(I) to the diazonium salt.

Dediazoniation: The resulting diazonium radical rapidly loses a molecule of nitrogen (N₂) to form the 2,6-difluoro-4-methylphenyl radical.

Halogen Transfer: The aryl radical reacts with the newly formed copper(II) halide (CuX₂) to yield the final product, 1-halo-2,6-difluoro-4-methylbenzene, and regenerate the Cu(I) catalyst.

| Step | Description | Intermediate/Product |

| 1 | Diazotization of this compound | 2,6-Difluoro-4-methylbenzenediazonium salt |

| 2 | Single Electron Transfer from Cu(I) | Diazonium radical and Cu(II) halide |

| 3 | Loss of N₂ | 2,6-Difluoro-4-methylphenyl radical |

| 4 | Halogen abstraction from Cu(II) halide | 1-Halo-2,6-difluoro-4-methylbenzene |

Another important deaminative halogenation is the Balz-Schiemann reaction , which is specifically used for the synthesis of aryl fluorides. byjus.comwikipedia.org In this reaction, the diazonium salt is prepared as its tetrafluoroborate (B81430) salt. Thermal or photochemical decomposition of this salt leads to the formation of the aryl fluoride (B91410). byjus.comwikipedia.orgorganic-chemistry.org The mechanism is believed to proceed through the formation of a highly reactive aryl cation after the loss of nitrogen gas. wikipedia.org This cation then abstracts a fluoride ion from the tetrafluoroborate anion to give the final product. byjus.comwikipedia.org

While specific studies on the intramolecular cyclization of this compound itself are not extensively documented in readily available literature, the principles of such reactions can be inferred from related systems. Intramolecular cyclizations are powerful methods for the synthesis of heterocyclic compounds. For derivatives of this compound, where a suitable nucleophile is tethered to the aromatic ring or the nitrogen atom, intramolecular reactions can be envisioned.

For instance, if a side chain containing a nucleophilic group (e.g., an alcohol, amine, or activated methylene (B1212753) group) is introduced onto the this compound scaffold, subsequent intramolecular cyclization could lead to the formation of various fused heterocyclic systems. The presence of the fluorine atoms can influence the reactivity of the aromatic ring and the acidity of adjacent protons, thereby affecting the conditions required for cyclization.

Role in Diazonium Chemistry and Subsequent Functionalization Reactions

The conversion of this compound to its diazonium salt opens up a vast array of synthetic possibilities beyond simple halogenation. The 2,6-difluoro-4-methylbenzenediazonium salt is a versatile intermediate that can be transformed into a wide range of functional groups.

The Gomberg-Bachmann reaction provides a method for the formation of biaryl compounds. In this reaction, the diazonium salt is treated with another aromatic compound, often in the presence of a base. The reaction proceeds through a radical mechanism, where the diazonium salt decomposes to form an aryl radical that then attacks the second aromatic ring.

Azo coupling reactions represent another significant application of diazonium salts. In these reactions, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form an azo compound. researchgate.net These compounds are often highly colored and are used as dyes. The electrophilic aromatic substitution reaction is facilitated by the electron-donating group on the coupling partner. For the 2,6-difluoro-4-methylbenzenediazonium salt, coupling would occur with activated aromatic rings to yield the corresponding azo dyes.

The following table summarizes some of the key functionalization reactions of diazonium salts derived from anilines:

| Reaction Name | Reagent(s) | Product Type |

| Sandmeyer Reaction | CuCl, CuBr, CuCN | Aryl chloride, bromide, cyanide |

| Balz-Schiemann Reaction | HBF₄, heat | Aryl fluoride |

| Gomberg-Bachmann Reaction | Aromatic compound, base | Biaryl |

| Azo Coupling | Electron-rich aromatic compound | Azo compound |

| Deamination (reduction) | H₃PO₂ | Arene (replacement of -NH₂ with -H) |

| Hydroxylation | H₂O, H₂SO₄, heat | Phenol |

The steric hindrance provided by the two ortho-fluorine atoms in this compound can influence the reactivity of its corresponding diazonium salt. This steric crowding might affect the rate and regioselectivity of certain reactions, a factor that needs to be considered in synthetic planning.

Derivatives and Analogues of 2,6 Difluoro 4 Methylaniline: Design and Research Scope

Structure-Activity Relationship (SAR) Studies and Rational Design of Derivatives

Structure-activity relationship (SAR) studies are fundamental to the rational design of new derivatives of 2,6-Difluoro-4-methylaniline with desired properties. By systematically modifying the structure of the lead compound and evaluating the effects of these changes on its biological activity or material properties, researchers can identify key structural features that are essential for a particular function.

For instance, in the development of kinase inhibitors, SAR studies have shown that substitutions at specific positions on a core scaffold can significantly improve binding affinity and selectivity. researchgate.net Molecular modeling and in silico docking studies are often used to guide the design of new derivatives and to understand the interactions between the molecule and its biological target. researchgate.netdundee.ac.uk

In the context of mutagenicity, SAR studies on diaminofluorene (B97380) and diaminocarbazole derivatives have revealed that appropriate alkyl substitution at specific positions can mitigate the mutagenic potential of these core structures. nih.gov This highlights the importance of SAR in designing safer chemical compounds.

The design of 2-substituted aniline (B41778) pyrimidine (B1678525) derivatives as dual Mer/c-Met inhibitors involved preliminary SAR analysis which indicated that the 2-substituted aniline pyrimidine groups were crucial for their inhibitory activities. mdpi.com Similarly, SAR studies on trisubstituted isoxazoles as selective allosteric ligands for RORγt helped in optimizing the C-4 and C-5 isoxazole (B147169) positions for improved activity and pharmacokinetic profiles. dundee.ac.uk

These examples underscore the iterative process of rational drug design, where synthesis, biological evaluation, and SAR analysis work in concert to produce optimized molecules.

Computational and Theoretical Studies on 2,6 Difluoro 4 Methylaniline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic behavior of 2,6-Difluoro-4-methylaniline. These calculations can predict molecular geometries, energies, and the distribution of electrons, which in turn dictate the molecule's chemical properties.

Ab initio molecular orbital theory is a powerful tool for determining the conformational preferences of molecules from first principles, without empirical parameters. Even at a minimal basis set level like STO-3G, it can provide valuable qualitative insights into molecular structure and energetics.

| Compound | Ground State Energy (au) |

|---|---|

| N-methylaniline | -320.788044 |

| 2,6-difluoro-N-methylaniline | -515.703773 |

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for predicting the electronic structure of molecules. DFT calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecular geometry.

| Parameter | Value |

|---|---|

| HOMO-LUMO Energy Gap | 5.2186 eV |

| Chemical Hardness | 2.6093 |

| Electrophilicity Index | 2.3371 |

Conformational Analysis and Rotational Barrier Determinations

The presence of bulky substituents in the ortho positions of the aniline (B41778) ring introduces significant steric hindrance, which governs the molecule's conformational preferences and the energy barriers to rotation around key chemical bonds.

The fluorine atoms at the 2 and 6 positions of this compound exert considerable steric hindrance on the amino group. This steric crowding influences the planarity of the amino group with respect to the benzene (B151609) ring. In substituted anilines, the amino group is often pyramidal and lies out of the plane of the ring. researchgate.net The degree of this pyramidalization is a balance between the electronic effects that favor a planar conformation to maximize π-conjugation with the aromatic ring and the steric effects that favor a more pyramidal geometry to relieve crowding. The presence of two ortho-fluorine atoms is expected to increase the out-of-plane angle of the NH2 group.

The rotation around the C-N bond in anilines is a key conformational process. The energy profile of this rotation reveals the most stable conformations (energy minima) and the transition states (energy maxima) that separate them. The energy difference between the minimum and the maximum is the rotational barrier.

For 2,6-difluoro-N-methylaniline, STO-3G molecular orbital calculations have been used to model the potential energy surface for rotation around the C-N bond. The calculated barrier to rotation was found to be 22.2 ± 0.8 kJ/mol. umn.edu This can be compared to the calculated barrier for N-methylaniline, which is 19.1 ± 0.9 kJ/mol. umn.edu The higher barrier in the difluoro-substituted compound highlights the influence of the ortho-fluorine atoms on the electronic structure and stability of the transition state for rotation.

| Compound | Calculated Rotational Barrier (kJ/mol) |

|---|---|

| N-methylaniline | 19.1 ± 0.9 |

| 2,6-difluoro-N-methylaniline | 22.2 ± 0.8 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The energies and distributions of these orbitals provide crucial information about where and how a molecule is likely to react.

The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In the case of this compound, the electron-donating amino and methyl groups, along with the electron-withdrawing fluorine atoms, will influence the energies of the frontier orbitals. DFT calculations on the analogous 2,4-difluoroaniline show a HOMO-LUMO gap of 5.2186 eV, suggesting a high degree of chemical stability. researchgate.net A computational study on various substituted anilines found a good correlation between the calculated HOMO energy and the one-electron oxidation potential, which is a measure of how easily a molecule can lose an electron. umn.edu This indicates that FMO theory can be a reliable predictor of the electrochemical behavior of substituted anilines.

| Compound | Method | HOMO-LUMO Gap (eV) |

|---|---|---|

| 2,4-Difluoroaniline | B3LYP/6-311++G(d,2p) | 5.2186 |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the electronic properties and chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. thaiscience.info A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. thaiscience.info

In substituted anilines, the nature and position of substituents on the aromatic ring significantly influence the HOMO and LUMO energy levels. For methyl-substituted anilines, the electron-donating methyl group tends to increase the HOMO energy level, making the molecule more susceptible to electrophilic attack.

While specific computational data for this compound is not extensively documented, studies on analogous halogenated aniline derivatives provide valuable insights. For instance, in a study of 2,6-dibromo-3-chloro-4-fluoroaniline, the HOMO and LUMO energies were calculated using Density Functional Theory (DFT). researchgate.net Such calculations for this compound would similarly reveal the distribution of electron density. The HOMO is expected to be localized primarily on the aniline ring and the amino group, reflecting the electron-donating character of these moieties. Conversely, the LUMO would likely be distributed over the aromatic ring, indicating the regions susceptible to nucleophilic attack.

The energy gap (ΔE) is a key determinant of molecular stability. A larger gap implies that more energy is required to excite an electron from the HOMO to the LUMO, rendering the molecule less reactive. The presence of two electron-withdrawing fluorine atoms at the ortho positions in this compound is expected to lower both the HOMO and LUMO energy levels compared to aniline. However, the electron-donating methyl group at the para position would counteract this effect to some extent by raising the HOMO energy. The precise HOMO-LUMO gap would be a result of the interplay between these opposing electronic effects.

| Property | Description | Significance in this compound |

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating capacity, likely localized on the aniline ring and amino group. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity, likely distributed over the aromatic ring. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity. The interplay of fluoro and methyl groups determines its magnitude. |

Molecular Electrostatic Potential (MEP) Maps for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. wolfram.com Typically, red regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or near-zero potential. wolfram.com

For this compound, the MEP map would reveal distinct regions of differing electrostatic potential. The area around the nitrogen atom of the amino group is expected to exhibit a region of high negative potential (red) due to the lone pair of electrons, making it a primary site for electrophilic attack and hydrogen bonding interactions. researchgate.net The fluorine atoms, being highly electronegative, would also contribute to negative potential regions in their vicinity.

Conversely, the hydrogen atoms of the amino group would be characterized by a positive electrostatic potential (blue), indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors. The aromatic ring itself will display a complex potential distribution influenced by the substituents. The electron-withdrawing fluorine atoms would decrease the electron density on the ring, while the electron-donating methyl group would increase it, particularly at the ortho and para positions relative to itself.

In a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, the MEP map shows negative potential around the electronegative halogen atoms and the amino group, while the positive potential is located on the hydrogen atoms of the amino group. researchgate.net A similar distribution would be anticipated for this compound, providing a visual guide to its chemical reactivity.

| Region of Molecule | Expected Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Nitrogen atom (amino group) | Negative | Red | Site for electrophilic attack and hydrogen bond acceptor |

| Fluorine atoms | Negative | Red | Contribute to electron-rich regions |

| Hydrogen atoms (amino group) | Positive | Blue | Site for nucleophilic attack and hydrogen bond donor |

| Aromatic ring | Variable | Green/Yellow | Reactivity influenced by the balance of substituent effects |

Intermolecular Interactions and Crystal Packing Analysis

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are among the most significant intermolecular interactions that direct crystal packing. In the case of this compound, the amino group (-NH₂) serves as a hydrogen bond donor. The nitrogen atom, with its lone pair of electrons, can also act as a hydrogen bond acceptor.

Studies on structurally similar compounds provide a strong basis for predicting the hydrogen bonding patterns in this compound. For example, the crystal structure of 2,6-Dibromo-4-methylaniline reveals the presence of weak N—H⋯N hydrogen bonds that link the molecules into chains. nih.govresearchgate.net In this arrangement, a hydrogen atom from the amino group of one molecule forms a hydrogen bond with the nitrogen atom of an adjacent molecule. nih.govresearchgate.net It is highly probable that this compound would exhibit a similar hydrogen bonding motif, forming chains or other supramolecular architectures.

In addition to N—H⋯N bonds, the presence of fluorine atoms introduces the possibility of weaker C—H⋯F and N—H⋯F interactions. While organic fluorine is generally considered a weak hydrogen bond acceptor, such interactions can be significant in directing crystal packing, especially in the absence of stronger acceptors. ucla.edu The interplay of these various hydrogen bonds would result in a complex and well-defined three-dimensional network.

| Hydrogen Bond Type | Donor | Acceptor | Potential Role in this compound Crystal Structure |

| N—H⋯N | Amino Group (N-H) | Amino Group (N) | Likely a primary interaction forming molecular chains. nih.govresearchgate.net |

| C—H⋯F | Aromatic/Methyl C-H | Fluorine | A weak interaction that could contribute to the overall packing. |

| N—H⋯F | Amino Group (N-H) | Fluorine | A possible weak interaction influencing the supramolecular assembly. ucla.edu |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal. nih.govmq.edu.au The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it provides a three-dimensional picture of the close contacts between neighboring molecules.

The surface can be mapped with various properties, such as dnorm, which highlights regions of intermolecular contact. On a dnorm map, red spots indicate contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent contacts that are longer than the van der Waals radii. nih.gov

From the Hirshfeld surface, a 2D fingerprint plot can be generated. nih.gov This plot provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. The plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface.

For this compound, a Hirshfeld surface analysis would be expected to reveal the dominant role of H⋯H contacts, which typically account for a significant portion of the surface area in organic molecules. The fingerprint plot would likely exhibit distinct spikes corresponding to the N—H⋯N hydrogen bonds. Furthermore, contributions from H⋯F/F⋯H and C⋯H/H⋯C contacts would also be evident, providing a detailed picture of the van der Waals forces and weaker interactions at play. In similar fluorinated compounds, F⋯H/H⋯F contacts are a notable feature of the fingerprint plot. nih.gov

| Interaction Type | Expected Feature on 2D Fingerprint Plot | Significance for Crystal Packing |

| H⋯H | Large, diffuse region | Represents the majority of van der Waals contacts. |

| N⋯H/H⋯N | Sharp spikes at short di and de | Indicates the presence of strong N—H⋯N hydrogen bonds. |

| F⋯H/H⋯F | "Wings" or distinct regions on the plot | Quantifies the contribution of C—H⋯F or N—H⋯F interactions. nih.gov |

| C⋯H/H⋯C | Regions corresponding to contacts between aromatic rings and methyl groups | Highlights π-stacking and other van der Waals interactions. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, such as their vibrational (infrared and Raman) spectra. nih.govnih.gov These theoretical calculations provide valuable assistance in the assignment of experimental spectral bands to specific molecular vibrations.

For this compound, a theoretical vibrational analysis would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model. nih.gov

The vibrational spectrum of this compound would be characterized by several key features. The N-H stretching vibrations of the amino group are expected to appear in the high-frequency region of the infrared spectrum. The aromatic C-H stretching modes and the C-H stretching vibrations of the methyl group would also be present. The C-N and C-F stretching vibrations, along with various bending and deformation modes of the aromatic ring and its substituents, would occur at lower frequencies.

Studies on similar molecules, such as 2-chloro-4-methylaniline (B104755) and 3-fluoro-N-methylaniline, have demonstrated excellent agreement between theoretically calculated and experimentally observed vibrational spectra. nih.govnih.gov In these studies, DFT calculations were instrumental in providing a complete assignment of the fundamental vibrational modes. nih.gov A similar approach for this compound would allow for a thorough understanding of its vibrational properties and a confident interpretation of its experimental infrared and Raman spectra.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |

| N-H stretching | 3300-3500 | Characteristic of the amino group. |

| Aromatic C-H stretching | 3000-3100 | Indicates the presence of the benzene ring. |

| Methyl C-H stretching | 2850-3000 | Characteristic of the methyl group. |

| C-F stretching | 1000-1400 | Indicates the presence of carbon-fluorine bonds. |

| C-N stretching | 1250-1350 | Relates to the bond between the ring and the amino group. |

| Ring deformation modes | Various | Provides information about the substituted benzene ring. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment Identification

A ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 2,6-Difluoro-4-methylaniline, this would involve identifying signals for the aromatic protons, the methyl (CH₃) group protons, and the amine (NH₂) protons. However, no experimental ¹H NMR data with specific chemical shifts (δ), coupling constants (J), and integration values could be located in the public domain.

¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in a compound typically gives a distinct signal. An analysis for this compound would be expected to show distinct peaks for the aromatic carbons (including those directly bonded to fluorine, nitrogen, and the methyl group), and a separate peak for the methyl carbon. A search for these characteristic chemical shifts has not yielded any specific experimental data.

¹⁹F NMR for Fluorine Atom Characterization

Given the presence of two fluorine atoms, ¹⁹F NMR would be a critical tool for characterization. This technique is highly sensitive to the chemical environment of fluorine atoms. A spectrum for this compound would be expected to show a single signal, as the two fluorine atoms at the 2- and 6-positions are chemically equivalent due to the molecule's symmetry. No published ¹⁹F NMR data for this compound could be found.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. These spectra allow for the identification of specific functional groups. For this compound, characteristic absorption or scattering bands would be expected for N-H stretching of the amine group, C-F stretching, aromatic C-H and C=C stretching, and vibrations associated with the methyl group. No specific experimental IR or Raman spectra detailing these vibrational frequencies (in cm⁻¹) are available in researched databases.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of a compound. The theoretical exact mass of this compound (C₇H₇F₂N) can be calculated, but no experimental HRMS data confirming this value through the detection of the molecular ion [M]⁺ or a protonated species [M+H]⁺ has been reported in the available literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive analytical technique essential for identifying metabolites in complex biological matrices such as plasma, urine, and microsomal incubations. While specific metabolic studies on this compound are not extensively detailed in publicly accessible literature, the methodology can be understood from studies on structurally related fluorinated aromatic compounds.

The general workflow for such an analysis involves several key steps. Initially, the biological sample is prepared, often involving protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the parent compound and its metabolites. The extract is then injected into a high-performance liquid chromatography (HPLC) system, where the components are separated based on their physicochemical properties, such as polarity, as they pass through a stationary phase.

Following chromatographic separation, the eluent is introduced into a tandem mass spectrometer. The molecules are first ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The first mass analyzer (Q1) selects the precursor ion of the suspected metabolite. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity.

For instance, in the metabolic analysis of a related compound, trans-2,6-difluoro-4'-(N,N-dimethylamino)stilbene, researchers utilized an MRM-information-dependent acquisition-enhanced product ion scan method. ub.edu This approach allowed for the identification of ten putative metabolites in mouse, rat, and human liver microsomes. ub.edu The structures of four of these metabolites were confirmed using authentic standards. ub.edu A similar strategy would be applicable to trace and identify potential metabolites of this compound, which could include hydroxylated, N-acetylated, or glucuronidated species.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, offering deep insights into the molecule's conformation and packing in the solid state.

The analysis revealed that the molecule crystallizes in an orthorhombic system with the space group P212121. The bromine atoms were found to be slightly displaced from the mean plane of the benzene (B151609) ring. sci-hub.ru The bond angles within the benzene ring showed notable distortion from the ideal 120° due to the steric and electronic effects of the substituents. sci-hub.ru Furthermore, the crystal packing was characterized by weak N—H⋯N hydrogen bonds that link the molecules into chains along a specific crystallographic axis. sci-hub.ru This type of detailed structural information is crucial for understanding the physical properties of the compound and for computational modeling studies.

Below is a table summarizing the crystallographic data obtained for the analogous compound, 2,6-Dibromo-4-methylaniline.

Table 1: Crystallographic Data for 2,6-Dibromo-4-methylaniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇Br₂N |

| Molecular Weight | 264.96 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 4.3773 (7) |

| b (Å) | 13.585 (2) |

| c (Å) | 14.057 (3) |

| V (ų) | 835.9 (2) |

| Z | 4 |

| Temperature (K) | 200 |

Chromatographic Techniques for Separation and Quantitative Analysis

Chromatographic methods are fundamental for separating this compound from impurities and for its precise quantification in various samples.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds and for performing quantitative analysis. For a compound like this compound, a reversed-phase HPLC method is typically employed.

In a representative method, separation is achieved on a C18 column. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a modifier such as 0.1% formic acid to improve peak shape) and an organic solvent (such as methanol (B129727) or acetonitrile). ub.edu Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance.

For purity analysis, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. High purity (e.g., ≥95%) is often a requirement for compounds used in further research or synthesis. For quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve.

The table below outlines typical parameters for an HPLC analysis suitable for this compound.

Table 2: Representative HPLC Method Parameters

| Parameter | Description |

|---|---|

| Instrument | Shimadzu system with DGU-20A3R controller, LC20AB liquid chromatograph, and SPD-20A UV-vis detector |

| Column | Synergi 4 µm fusion-RP (150 x 4.6 mm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Methanol |

| Gradient | 5% to 90% B over 10 min, hold at 90% B for 5 min, return to 5% B over 3 min |

| Flow Rate | 1.0 mL/min |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For anilines, which possess sufficient volatility, GC is a highly effective analytical tool. The sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen).

The separation occurs within the column, which is coated with a stationary phase. Compounds are separated based on their boiling points and their interactions with the stationary phase. A common column for the analysis of aniline (B41778) derivatives is a fused silica (B1680970) capillary column coated with a non-polar or mid-polar phase, such as SE-54.

Following separation, the components are detected by a suitable detector. A Flame Ionization Detector (FID) is commonly used for general organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced sensitivity and selectivity for nitrogen-containing compounds like anilines. For unambiguous identification, a mass spectrometer (MS) can be used as the detector (GC-MS), providing both retention time and mass spectral data for each component. In some cases, derivatization of the aniline may be performed to improve its chromatographic properties or detection sensitivity.

Table 3: Common GC System Parameters for Aniline Analysis

| Parameter | Description |

|---|---|

| Column | 30 m x 0.25 mm fused silica capillary column coated with SE-54 |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Splitless |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| Inlet Temperature | Typically 250-280 °C |

Applications of 2,6 Difluoro 4 Methylaniline in Organic Synthesis and Pharmaceutical Chemistry

Role as a Key Intermediate in Drug Discovery and Development

The difluorinated aniline (B41778) moiety is a recognized pharmacophore in medicinal chemistry. While direct research on 2,6-Difluoro-4-methylaniline as a precursor to specific commercial drugs is not extensively documented in publicly available literature, the functional group is integral to the synthesis of various classes of therapeutic agents. The presence of the difluoro groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) is an ongoing area of research aimed at discovering compounds with improved efficacy and reduced side effects. The core structures of many NSAIDs are derived from aniline derivatives. For instance, the anti-inflammatory drug diclofenac (B195802) features a 2,6-dichloroaniline (B118687) moiety. The substitution of chlorine with fluorine is a common bioisosteric replacement strategy in drug design, suggesting that 2,6-difluoroaniline (B139000) scaffolds could be valuable in the synthesis of new analgesic and anti-inflammatory agents.

Research into related compounds supports this potential. For example, derivatives of 4-(methylsulfonyl)aniline (B1202210) have been synthesized and evaluated as potential anti-inflammatory agents with selectivity for the COX-2 enzyme. While not a direct application of this compound, this highlights the utility of substituted anilines in this therapeutic area.

| Precursor Moiety | Therapeutic Target/Class | Potential Application |

| 2,6-Difluoroaniline | Cyclooxygenase (COX) enzymes | Synthesis of novel NSAIDs |

| Substituted Anilines | Anti-inflammatory pathways | Development of analgesic and anti-inflammatory drugs |

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and neuropharmacology research. The development of specific radioligands, which are molecules labeled with a positron-emitting isotope such as fluorine-18 (B77423), is crucial for imaging and quantifying biological targets in the brain. Fluorinated aniline derivatives are often used as precursors for these radioligands due to the favorable properties of the fluorine-18 isotope and the ability of the aniline scaffold to be incorporated into various receptor-binding molecules.

While specific examples of radioligands synthesized directly from this compound are not readily found in the literature, the general strategy of using fluorinated precursors for PET ligand discovery is well-established. This approach has been used to develop tracers for imaging targets such as the colony-stimulating factor 1 receptor (CSF1R), which is involved in neuroinflammation.

Building Block for Agrochemicals and Crop Protection Agents

Fluorinated organic compounds play a significant role in the agrochemical industry. The introduction of fluorine can enhance the efficacy, selectivity, and metabolic stability of herbicides, fungicides, and insecticides. Anilines are common intermediates in the synthesis of these crop protection agents.

Patents in the agrochemical field often describe the synthesis of complex active ingredients from halogenated aniline precursors. For example, 2,6-dichloro-4-trifluoromethyl aniline is a key intermediate in the production of certain pesticides. The 2,6-difluoro substitution pattern is also found in some modern agrochemicals, indicating the importance of this structural motif. For instance, the fungicide flutianil (B1673491) contains a 2-fluoro-5-(trifluoromethyl)phenylthio group, showcasing the utility of fluorinated phenyl moieties in developing new fungicidal agents. Although not a direct use of this compound, this demonstrates the relevance of the difluoroaniline scaffold in the design of effective crop protection agents.

| Agrochemical Class | Precursor Moiety | Example of Related Active Ingredient |

| Fungicides | 2,6-Difluoroaniline | Flutianil (contains a related fluorinated phenyl group) |

| Herbicides | 2,6-Dihaloaniline | Herbicides containing a 2,6-difluorophenyl group |

| Insecticides | Halogenated anilines | Fipronil (synthesized from a dichlorinated aniline) |

Precursor in the Synthesis of Dyes and Specialty Chemicals

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of dyes and pigments. The diazotization of the amino group of anilines, followed by coupling with an electron-rich aromatic compound, is the basis for the production of azo dyes, which constitute the largest class of synthetic colorants. The specific substituents on the aniline ring influence the color and properties of the resulting dye.

While the direct application of this compound in the synthesis of commercially significant dyes is not widely reported, its structural features suggest its potential as a precursor for high-performance pigments. The introduction of fluorine atoms can enhance the lightfastness and thermal stability of pigments.

Contribution to the Synthesis of Complex Organic Frameworks and Functional Molecules

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. These materials have potential applications in gas storage, separation, and catalysis. The properties of MOFs are largely determined by the structure of the organic linkers.

Aniline derivatives can be functionalized to serve as precursors for these organic linkers. While there is no specific literature detailing the use of this compound as a linker in MOF synthesis, the general principle of using functionalized anilines to create bespoke linkers is an active area of research. The presence of the fluoro and methyl groups on the aniline ring could be exploited to tune the electronic properties and steric interactions within the pores of a MOF.

Contributions to Materials Science and Catalysis Research

Applications in Polymer Synthesis and Modification

Current research indicates that the principal role of 2,6-Difluoro-4-methylaniline in polymer science is not as a direct monomeric unit in polymerization or as an agent for post-polymerization modification. Instead, its significance is derived from its use as a precursor in the synthesis of sophisticated catalyst systems. These catalysts are then employed in the production of polymers, meaning its contribution to the field is crucial but indirect, primarily enabling the synthesis of polymers with specific properties by influencing the catalyst's performance. Chemical suppliers categorize the compound as a building block for polymer science, underscoring its role as a foundational intermediate rather than a direct component of a polymer backbone. bldpharm.comarctomsci.combldpharm.com

Role as a Precursor in Catalyst Development

The unique electronic and steric properties of this compound make it an important precursor for ligands in transition metal catalysis. These ligands are instrumental in dictating the activity, selectivity, and stability of the final catalyst.

Aniline (B41778) derivatives are frequently used to construct complex ligands for transition metal catalysts. While direct use of this compound is a subject of ongoing research, a compelling example of the utility of the substituted 4-methylaniline core is found in the development of highly active nickel(II) precatalysts for ethylene (B1197577) polymerization.

In one study, a complex aniline derivative, 2,6-bis(4,4′-difluorobenzhydryl)-4-methylaniline, was used to synthesize a series of 2-[2,6-bis(4,4′-difluorobenzhydryl)-4-methylphenylimino]-3-aryliminobutylnickel complexes. These complexes, when activated with methylaluminoxane (B55162) (MAO), demonstrated exceptional catalytic performance in producing polyethylene (B3416737) elastomers. The optimized system achieved an activity as high as 26.56 × 10⁶ g(PE) mol⁻¹ (Ni) h⁻¹. The resulting polyethylenes exhibited a range of microstructures from semi-crystalline to nearly amorphous, with ultra-high molecular weights. This research highlights how the 4-methylaniline scaffold is a viable platform for creating sterically bulky and electronically tuned ligands essential for high-performance polymerization catalysis.

The inclusion of fluorine atoms on catalyst ligands, as seen in derivatives of this compound, has a profound impact on catalytic performance and stability.

Catalytic Activity: The high electronegativity of fluorine atoms has a significant electronic effect. When incorporated into a ligand framework, fluorine can withdraw electron density from the metal center. This increased Lewis acidity at the metal can lead to better activation of substrates, thereby enhancing catalytic activity. rsc.org Studies on nickel-based catalysts have shown that the presence of fluorine anions can lead to a tenfold enhancement in catalytic activity for the oxygen evolution reaction (OER), as the weak metal-fluorine bonds can facilitate the formation of highly active nickel oxide/hydroxide species. rsc.org In the context of the nickel polymerization precatalysts derived from a 4-methylaniline core, the combination of ortho-difluorobenzhydryl and para-methyl groups resulted in a system with superior catalytic performance compared to non-fluorinated analogues.

Thermal Stability: The thermal stability of a catalyst is a critical parameter for many industrial applications. The incorporation of fluorine into the ligand structure can enhance this stability. Research on transition metal complexes derived from substituted anilines indicates that the ligand architecture plays a key role in the thermal decomposition profile of the catalyst. ijacskros.com For instance, one of the nickel catalyst systems mentioned previously demonstrated enhanced thermal stability for ethylene polymerization, achieving higher activity at 90 °C than at 70 °C.

The following table details the performance of several nickel complex precatalysts (Ni1-Ni5), highlighting the influence of different substituents on the aniline-derived ligand on catalytic activity and the molecular weight (Mw) of the resulting polyethylene.

| Precatalyst | N-Aryl Substituents | Catalytic Activity (× 10⁶ g(PE) mol⁻¹ (Ni) h⁻¹) | Polymer Mw (× 10⁵ g mol⁻¹) |

| Ni1 | 2,6-di(Me) | 9.84 | 14.50 |

| Ni2 | 2,6-di(Et) | 8.26 | 13.98 |

| Ni3 | 2,6-di(ⁱPr) | 1.34 | 26.72 |

| Ni4 | 2,4,6-tri(Me) | 9.27 | 15.64 |

| Ni5 | 2,6-di(Et)-4-Me | 7.91 | 18.27 |

This data illustrates a key trade-off in ligand design: bulkier ortho-substituents (like isopropyl in Ni3) can hinder ethylene coordination, reducing catalytic activity, but they also protect the active nickel center, suppressing chain transfer reactions and leading to polymers with significantly higher molecular weights.

Development of Advanced Materials for Optoelectronics and Sensing

The distinct electronic characteristics of this compound make it a promising candidate for the synthesis of advanced organic materials for optoelectronic and sensing applications. Many such materials rely on a molecular design known as a "push-pull" or donor-π-acceptor (D-π-A) system.

In this framework, the aniline moiety acts as a potent electron-donating group (the "push"). The highly electronegative fluorine atoms serve as electron-withdrawing groups, enhancing the molecule's potential as a building block for materials with significant intramolecular charge transfer (ICT) properties. This ICT phenomenon is fundamental to achieving desirable nonlinear optical (NLO) effects, which are crucial for applications in photonics, telecommunications, and optical sensing.

Fluoro-Stilbene Derivatives: A prominent class of NLO materials is based on stilbene (B7821643), which provides the conjugated π-system linking a donor and an acceptor. While specific research detailing the synthesis of a fluoro-stilbene derivative starting directly from this compound is not yet prominent, the compound represents an ideal precursor for the donor portion of such a D-π-A molecule. By coupling a derivative of this compound to an appropriate acceptor group via a stilbene bridge, it is theoretically possible to create novel materials for optoelectronic devices such as organic light-emitting diodes (OLEDs), solar cells, and high-efficiency optical biosensors.

Pharmacological and Biological Research Insights Derived from Derivatives

Pharmacokinetic Profiles and Metabolic Fate of Bioactive Derivatives

The pharmacokinetic properties of derivatives are crucial in determining their efficacy and behavior in a biological system. Studies on stilbene (B7821643) derivatives incorporating the difluoro-amino moiety have shed light on their absorption, distribution, metabolism, and excretion (ADME) profiles.

The clearance (Cl) of a drug refers to the rate at which it is removed from the body, while the elimination half-life (t½) is the time required for the drug's concentration in the plasma to be reduced by half nih.gov. These parameters are fundamental in understanding the duration of a drug's effect.

A study on trans-2,6-difluoro-4'-(N,N-dimethylamino)stilbene (DFS), a derivative, provides specific data on these metrics. Following intravenous administration in rats, DFS exhibited a moderate clearance rate and a terminal elimination half-life of nearly five hours, indicating a reasonable persistence in the system nih.gov. Its primary metabolite, trans-2,6-difluoro-4'-(N-methylamino)stilbene (DMDFS), showed a similar pharmacokinetic profile nih.gov.

| Compound | Clearance (Cl) (mL/min/kg) | Terminal Elimination Half-Life (t½ λZ) (min) | Mean Transit Time (MTT) (min) |

|---|---|---|---|

| DFS | 62.7 ± 23.2 | 299 ± 73 | 123 ± 14 |

| DMDFS | Similar to DFS | Similar to DFS | N/A |

Oral bioavailability is a key determinant of a drug's potential for convenient administration. Research on the derivative DFS and its metabolite DMDFS demonstrated good absorption after oral dosing nih.gov. The study revealed that DFS has a significantly higher oral bioavailability compared to its demethylated metabolite, DMDFS nih.gov. Specifically, the oral bioavailability of DFS was approximately double that of DMDFS, highlighting the influence of the N,N-dimethylamino group on absorption nih.gov.

Interestingly, when DFS was administered orally, the resulting systemic exposure to its metabolite, DMDFS, was comparable to the exposure achieved when DMDFS was administered orally on its own nih.gov. This suggests that DFS acts as an effective prodrug for DMDFS. The favorable oral bioavailability of DFS makes it a strong candidate for further pharmaceutical development nih.gov.

| Compound | Oral Bioavailability (F) (%) |

|---|---|

| DFS | 42.1 ± 12.8 |

| DMDFS | 18.7 ± 3.9 |

The metabolism of the antineoplastic agent DFS was investigated in mouse, rat, and human liver microsomes nih.gov. This research identified ten potential metabolites. The primary metabolic pathway observed was demethylation, with the metabolite trans-2,6-difluoro-4'-(N-methylamino)stilbene (DMDFS, M1) being consistently present across all species studied nih.gov. This demethylation process accounted for approximately 10% of the total clearance of DFS nih.gov. The structures of four of the ten metabolites were confirmed using authentic standards, providing a clearer picture of the metabolic fate of DFS nih.gov.

In Vitro and In Vivo Biological Activity Assessments of Derivatives

Derivatives of 2,6-Difluoro-4-methylaniline have been evaluated for their biological activity in both laboratory (in vitro) and living organism (in vivo) settings. These assessments are critical for determining the therapeutic potential of new compounds.

Molecular Mechanism of Action Studies of Bioactive Derivatives

Understanding the molecular mechanism of action is fundamental to drug development, as it explains how a compound produces its pharmacological effect. For one derivative, compound 2c, studies have shown that it impairs proteasome activity and induces apoptosis, or programmed cell death mdpi.com. The likely mechanism for this action is the interaction with the deubiquitinating enzyme UCHL5 (ubiquitin C-terminal hydrolase L5) mdpi.com. By interfering with this enzyme, the compound disrupts the normal process of protein degradation within cancer cells, leading to their death mdpi.com. Additionally, this derivative was found to reduce cell growth by down-regulating the transcription factor E2F1, further contributing to its anticancer effects mdpi.com.

Molecular Docking and Receptor Interaction Analyses for Target Identification

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a receptor or enzyme. This analysis helps in identifying potential biological targets and understanding the binding interactions at a molecular level.

For derivatives of anilinoquinazolines, molecular docking studies have been employed to investigate their binding modes with key cancer-related receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) ijcce.ac.ir. Similarly, in silico models have been developed to visualize the interaction between the derivative 2c and the deubiquitinating enzyme DUB-UCHL5, providing a structural basis for its mechanism of action mdpi.com. These computational analyses are invaluable for rational drug design and for optimizing the structure of derivatives to enhance their binding affinity and selectivity for specific biological targets.

Investigations into General Biochemical and Physiological Effects

While comprehensive research focusing specifically on the broad biochemical and physiological effects of this compound derivatives is not extensively documented in publicly available literature, significant insights can be gleaned from studies on structurally related compounds. The substituted fluoroaniline moiety is a key pharmacophore in various synthetic molecules designed for specific therapeutic purposes, particularly as antimicrobial and anticancer agents. The following sections detail the biological activities observed in derivatives containing similar structural features.

Antimicrobial and Antifungal Activity of Fluoroaniline Derivatives

Derivatives incorporating a fluoroaniline or difluoroaniline structure have been investigated for their potential as antimicrobial and antifungal agents. The introduction of fluorine atoms can significantly alter the electronic properties and lipophilicity of a molecule, often enhancing its biological activity and metabolic stability.

One area of investigation has been the synthesis of novel amide compounds for their antimicrobial properties. For instance, a fluoro-aromatic compound demonstrated notable antibacterial and antifungal activities. ekb.eg This suggests that the presence of fluorine in the aromatic ring, a key feature of this compound, can contribute to broad-spectrum antimicrobial effects.

Further studies on fluorobenzoylthiosemicarbazides, which are derivatives of fluorinated benzoic acids and thiosemicarbazides, have shown that their antibacterial efficacy is highly dependent on the substitution pattern on the aryl ring. nih.gov Specifically, trifluoromethyl derivatives were found to be active against both reference strains and pathogenic clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov

The table below summarizes the antimicrobial activity of selected fluoroaniline-related derivatives against various pathogens.

| Compound Type | Pathogen(s) | Activity (MIC) | Reference |

| Fluoro-aromatic amide | Bacteria and Fungi | Potent activity | ekb.eg |